Product packaging for Methyl 2,4-dihydroxy-6-tridecylbenzoate(Cat. No.:CAS No. 62071-08-3)

Methyl 2,4-dihydroxy-6-tridecylbenzoate

Cat. No.: B14542360
CAS No.: 62071-08-3
M. Wt: 350.5 g/mol
InChI Key: HKWOGFSJSWHISJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-6-tridecylbenzoate is a synthetic alkyl benzoate ester designed for advanced chemical and biochemical research. This compound is part of a class of orsellinic acid derivatives known for their diverse bioactivities, which include serving as inhibitors for specific enzymatic targets. For instance, the closely related analog Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate) has been identified as a 5-lipoxygenase inhibitor with an IC50 value of 59.6 µM, suggesting potential for this chemical family in anti-inflammatory and antifungal research applications . The proposed mechanism of action for compounds in this series may involve interaction with cellular kinases or other enzymes. Research on structurally similar hydroxybenzoic acids has demonstrated their ability to inhibit Cyclin Dependent Kinases (CDKs) in a dose-dependent manner, which can lead to the induction of CDK inhibitory proteins and a suppression of cell proliferation . The presence of the long-chain tridecyl group in this specific analog is expected to influence its lipophilicity and cellular uptake, potentially enhancing its affinity for biological membranes or specific hydrophobic protein pockets. Researchers can leverage this compound as a chemical tool for probing lipid-protein interactions, enzyme kinetics, and cellular signaling pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B14542360 Methyl 2,4-dihydroxy-6-tridecylbenzoate CAS No. 62071-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62071-08-3

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 2,4-dihydroxy-6-tridecylbenzoate

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(22)16-19(23)20(17)21(24)25-2/h15-16,22-23H,3-14H2,1-2H3

InChI Key

HKWOGFSJSWHISJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC

Origin of Product

United States

Occurrence and Isolation of Methyl 2,4 Dihydroxy 6 Tridecylbenzoate and Analogous Alkylated Benzoates

Natural Abundance of 2,4-Dihydroxy-6-alkylbenzoates

The structural motif of a dihydroxybenzoic acid with an alkyl substituent is a recurring theme in natural product chemistry. These compounds, often referred to as resorcylic acid derivatives, are biosynthesized through polyketide pathways and exhibit a range of biological activities.

Identification in Lichen Species

Lichens are a well-documented source of a diverse array of secondary metabolites, including numerous phenolic compounds. Among these, 2,4-dihydroxy-6-alkylbenzoates and their precursors are prominent. While the tridecyl (C13) variant is not commonly reported, analogues with shorter alkyl chains are characteristic of certain lichen species.

For instance, compounds such as methyl 2,4-dihydroxy-6-pentylbenzoate have been synthesized from perlatolic acid, a metabolite found in lichens. nih.gov This suggests that the biosynthetic machinery for producing such alkylated benzoates is present in these symbiotic organisms. The Himalayan lichen Parmelia reticulata is another example, from which various secondary metabolites, including atranorin (B1665829) and evernyl, have been isolated. goettingen-research-online.de While not a direct alkylated benzoate (B1203000), these compounds share a similar phenolic core. The study of lichen metabolites often reveals a homologous series of compounds where the length of the alkyl chain varies.

Table 1: Analogous Alkylated Benzoates and Related Phenolic Compounds in Lichens

Compound NameLichen Source (Example)Alkyl Chain LengthReference
Methyl 2,4-dihydroxy-6-pentylbenzoateDerived from perlatolic acid found in lichensC5 nih.gov
Divaricatinic acidEvernia divaricataC3 goettingen-research-online.de
AtranorinParmelia reticulata- goettingen-research-online.de
EvernylParmelia reticulata- goettingen-research-online.de

Detection in Plant Sources

The plant kingdom is another significant reservoir of alkylated benzoates and structurally related alkylresorcinols. These compounds are often found in the protective outer layers of plant tissues, such as the bran of cereals and the shells of nuts. wikipedia.org While the primary focus of research has been on alkylresorcinols, which are 1,3-dihydroxy-5-alkylbenzenes, the related 2,4-dihydroxy-6-alkylbenzoic acids are also known to occur.

For example, 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid) is a known constituent of certain higher plants. biosynth.com Its methyl ester, methyl 2,4-dihydroxy-6-pentylbenzoate, is a direct analogue of the target compound. nih.govobires.com Furthermore, very-long-chain alkylresorcinols, with chain lengths up to C31, have been isolated from the samaras of Ailanthus altissima, indicating that the enzymatic pathways for producing long alkyl chains attached to a dihydroxybenzene ring exist in plants. nih.gov Methyl 2,4-dihydroxybenzoate, the parent compound without the alkyl chain, has been reported in plants like Pueraria montana and Maclura tricuspidata. nih.gov

Table 2: Plant Sources of Analogous Alkylated Benzoates and Related Compounds

Compound NamePlant Source (Example)Alkyl Chain LengthReference
2,4-Dihydroxy-6-pentylbenzoic acidCertain higher plantsC5 biosynth.com
Methyl 2,4-dihydroxybenzoatePueraria montana, Maclura tricuspidata- nih.gov
5-n-Nonacosylbenzene-1,3-diolAilanthus altissimaC29 nih.gov
5-n-Hentriacontylbenzene-1,3-diolAilanthus altissimaC31 nih.gov

Presence in Microbial Metabolomes

Microorganisms, including bacteria and fungi, are prolific producers of a vast range of secondary metabolites, including aromatic compounds. nih.gov The biosynthesis of benzoic acid and its derivatives by microbes is well-established. researchgate.net While specific reports on the production of Methyl 2,4-dihydroxy-6-tridecylbenzoate by microorganisms are not prominent, the microbial synthesis of long-chain alkanes and fatty acids, which serve as precursors for alkylated aromatic compounds, is known. frontiersin.orgrsc.org

Bacteria from the genus Pseudomonas have been noted for their ability to degrade and metabolize aromatic compounds, and some species are known to produce alkylresorcinols. wikipedia.org The metabolic diversity within the microbial world suggests that bacteria and fungi could be potential, yet underexplored, sources of long-chain alkylated benzoates. The investigation into microbial metabolomes continues to uncover novel natural products, and it is plausible that variants of 2,4-dihydroxy-6-alkylbenzoates are produced by certain strains. researchgate.net

Extraction and Purification Methodologies for Natural Alkylated Benzoates

The isolation of this compound and its analogues from natural sources typically involves a multi-step process that leverages the physicochemical properties of these compounds. The general workflow begins with solvent extraction, followed by chromatographic separation and purification.

The initial step is the extraction of the raw biological material (e.g., dried lichen thalli, ground plant material) with an appropriate organic solvent. The choice of solvent is dictated by the polarity of the target compounds. For moderately polar compounds like alkylated benzoates, solvents such as hexane, ethyl acetate, or methanol (B129727) are commonly used, either individually or in sequence to fractionate the extract based on polarity. goettingen-research-online.de

Following extraction, the crude extract, which is a complex mixture of various metabolites, is subjected to chromatographic techniques for separation. A common primary separation method is column chromatography using a stationary phase like silica (B1680970) gel. goettingen-research-online.de The extract is loaded onto the column, and a solvent or a gradient of solvents of increasing polarity is passed through to elute the different components at different rates.

Fractions collected from column chromatography are often further purified using more advanced techniques. Preparative Thin-Layer Chromatography (PTLC) can be employed for smaller scale purifications. For higher resolution and more efficient separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 column, is particularly effective for separating homologous series of alkylated compounds. goettingen-research-online.de

The final identification and structural elucidation of the purified compound are achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Table 3: Summary of Extraction and Purification Techniques

TechniquePurposeCommon Parameters/Reagents
Solvent ExtractionInitial isolation of compounds from the natural matrixHexane, Ethyl Acetate, Methanol
Column ChromatographyPrimary separation of the crude extractSilica Gel, Gradient Elution
Preparative TLCSmall-scale purification of fractionsSilica Gel Plates
HPLCHigh-resolution separation and purificationC18 column, Methanol/Water or Acetonitrile (B52724)/Water mobile phases
NMR SpectroscopyStructural elucidation¹H NMR, ¹³C NMR
Mass SpectrometryMolecular weight determination and structural informationESI-MS, HR-ESIMS

Chemical Synthesis of Methyl 2,4 Dihydroxy 6 Tridecylbenzoate and Analogous Alkyl Benzoates

Esterification Reactions for the Methyl Benzoate (B1203000) Moiety

The formation of the methyl benzoate moiety is a crucial step in the synthesis of the target compound. This is typically achieved through the esterification of the corresponding carboxylic acid.

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. iajpr.commasterorganicchemistry.com In the synthesis of methyl 2,4-dihydroxy-6-alkylbenzoates, the precursor 2,4-dihydroxy-6-alkylbenzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.com

Commonly used acid catalysts include:

Concentrated Sulfuric Acid (H₂SO₄) chemicalbook.com

p-Toluenesulfonic Acid (TsOH) masterorganicchemistry.com

Hydrochloric Acid (HCl) masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the methyl ester. masterorganicchemistry.com To drive the equilibrium towards the product, excess methanol is often used, or the water generated during the reaction is removed. masterorganicchemistry.com

For example, the synthesis of methyl 2,4-dihydroxy-6-propyl-benzoate involves dissolving the corresponding benzoic acid derivative in methanol and adding a catalytic amount of concentrated sulfuric acid, followed by purification. chemicalbook.com Similarly, the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate is achieved through the methyl esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com

Strategies for the Introduction of Long-Chain Alkyl Substituents onto the Phenolic Ring

Attaching the long tridecyl chain to the phenolic ring is a key challenge in the synthesis. The hydroxyl groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions. ncert.nic.in The Friedel-Crafts alkylation is a primary method for forming this carbon-carbon bond.

This electrophilic aromatic substitution reaction typically involves reacting the phenolic substrate with an alkyl halide (e.g., 1-bromotridecane) in the presence of a Lewis acid catalyst. However, the classical Friedel-Crafts alkylation has several limitations in this context:

Carbocation Rearrangements: Long-chain alkyl halides can form carbocations that may rearrange to more stable secondary or tertiary carbocations, leading to branched alkyl substituents instead of the desired linear chain. libretexts.org

Polyalkylation: The first alkyl group introduced is electron-donating, which further activates the aromatic ring and can lead to the addition of multiple alkyl chains. libretexts.org

Catalyst Complexation: The Lewis acid catalyst can complex with the lone pairs on the phenolic hydroxyl groups, potentially deactivating the catalyst. libretexts.org

To overcome these issues, alternative strategies may be employed. Friedel-Crafts acylation, followed by a reduction (like Clemmensen or Wolff-Kishner reduction), can install the alkyl chain without rearrangement. This involves reacting the phenol (B47542) with an acyl chloride (e.g., tridecanoyl chloride) to form a ketone, which is then reduced to the alkyl chain. Another approach involves using pre-formed alkylated precursors to build the aromatic ring, thereby circumventing the direct alkylation of a sensitive dihydroxybenzoic acid system.

Multistep Synthetic Routes to 2,4-Dihydroxy-6-alkylbenzoates

One common strategy involves the construction of the substituted aromatic ring from acyclic precursors. For instance, a Michael addition reaction between a β-keto ester or a derivative and an α,β-unsaturated ketone can be used to form a substituted cyclohexenone ring, which is subsequently aromatized. This method allows for the precise placement of the alkyl and oxygen-containing functional groups.

The table below outlines representative synthetic pathways for analogous 2,4-dihydroxy-6-alkylbenzoates.

Target CompoundKey Starting MaterialsBrief Reaction SequenceReference
Methyl 2,4-dihydroxy-6-pentylbenzoate3-Nonen-2-one (B88694) and Dimethyl malonate1. Michael addition of dimethyl malonate to 3-nonen-2-one using sodium methoxide. 2. Intramolecular condensation and subsequent aromatization to form the substituted phenolic ring. chemicalbook.com
Methyl 2,4-dihydroxy-6-propyl-benzoic acid methyl estertrans-3-Hepten-2-one and Dimethyl malonate1. Michael addition followed by cyclization and aromatization with bromine in DMF. chemicalbook.com
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate4-O-desmethylbarbaric acid1. Acid or alkali hydrolysis of the starting material to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. 2. Methyl esterification of the resulting carboxylic acid. google.com

Advancements in Chemically and Enzymatically Catalyzed Synthetic Methods

Recent advancements have focused on developing more efficient and environmentally friendly catalytic methods for the synthesis of alkyl benzoates. These include novel chemical catalysts and biocatalysts that offer advantages over traditional acid catalysis.

Chemically Catalyzed Methods: There is a growing interest in replacing strong mineral acids like H₂SO₄ with solid, recyclable acid catalysts to minimize hazardous waste. researchgate.net

Heteropolyacids (HPAs): HPAs, such as phosphotungstic acid (PTA), have emerged as highly efficient and reusable catalysts for the synthesis of alkyl benzoates. researchgate.netscribd.com They can be used in solvent-free conditions, providing excellent yields (>85%) in a few hours. researchgate.netscribd.com

Deep Eutectic Solvents (DESs): DESs have been explored as green catalysts for esterification. dergipark.org.tr A DES formed from p-toluenesulfonic acid and an ammonium (B1175870) salt can act as a highly active and stable catalyst, with conversions of benzoic acid reaching over 88%. dergipark.org.tr

Enzymatically Catalyzed Methods: Enzymes, particularly lipases, offer a green alternative for esterification reactions, operating under mild conditions with high selectivity.

Direct Esterification: The direct esterification of benzoic acid with alcohols can be catalyzed by lipases. For example, Candida rugosa lipase (B570770) has been successfully used to synthesize methyl benzoate in a heterogeneous medium. researchgate.netnih.gov

Transesterification: Immobilized lipases are highly effective for transesterification reactions. Novozym 435 (immobilized Candida antarctica lipase B) is a robust biocatalyst for converting methyl benzoate to other alkyl benzoates with high conversion rates (e.g., 97% for n-hexyl benzoate). researchgate.net Enzymatic synthesis of benzyl (B1604629) benzoate has also been achieved with high conversion (92-97%) using immobilized lipases and benzoic anhydride (B1165640) as the acyl donor. researchgate.net

The table below compares various advanced catalytic methods for benzoate synthesis.

Catalyst TypeSpecific CatalystReactionKey FindingsReference
ChemicalPhosphotungstic Acid (HPA)Esterification of Benzoic AcidExcellent isolated yields (>85%); solvent-free; catalyst is recyclable. researchgate.netscribd.com
ChemicalDeep Eutectic Solvent (p-TsOH based)Esterification of Benzoic AcidHigh conversion (up to 88%); catalyst is stable and can be separated easily. dergipark.org.tr
EnzymaticCandida rugosa LipaseDirect Esterification of Benzoic AcidFirst example of direct enzymatic esterification of benzoic acid with good yields. researchgate.netnih.gov
EnzymaticNovozym 435 (Immobilized Lipase)Transesterification of Methyl BenzoateOptimal conversion of 97% at 60 °C in 6 hours; highly active and reusable. researchgate.net
EnzymaticLipozyme TL-IM (Immobilized Lipase)Acylation with Benzoic AnhydrideHigh conversion (92%) for benzyl benzoate synthesis in solvent-free conditions. researchgate.net

Structural Modifications and the Design of Methyl 2,4 Dihydroxy 6 Tridecylbenzoate Analogues

Systematic Alterations in Alkyl Chain Length and Degree of Saturation

The long tridecyl chain at the C-6 position of the benzene (B151609) ring is a defining feature of methyl 2,4-dihydroxy-6-tridecylbenzoate and a primary target for structural modification to probe structure-activity relationships (SAR). The length and saturation of this alkyl substituent are critical determinants of the molecule's lipophilicity, which in turn governs its ability to cross cell membranes and interact with biological targets.

Systematic alterations, such as varying the number of carbon atoms in the alkyl chain, can lead to significant changes in biological activity. For instance, studies on related 2,4-dihydroxy-6-alkylbenzoic acid derivatives have demonstrated that the length of the alkyl chain can modulate antifungal and antibacterial properties. While specific studies on a full range of chain lengths for the tridecylbenzoate parent are not extensively documented, research on analogues with shorter alkyl chains, such as pentyl derivatives, has shown that these compounds exhibit notable biological effects. It is a common strategy in medicinal chemistry to synthesize a homologous series of compounds, for example, with alkyl chains varying from C1 to C18, to determine the optimal length for a specific biological activity.

Furthermore, the degree of saturation of the alkyl chain presents another avenue for modification. The introduction of one or more double or triple bonds into the tridecyl chain would affect its conformation and electronic properties. An unsaturated alkyl chain is more rigid than a saturated one, which could influence how the molecule binds to a target protein or receptor. The presence of unsaturation could also introduce sites for metabolic transformation.

The following table illustrates a hypothetical series of analogues that could be synthesized to explore the impact of alkyl chain length on biological activity.

Compound Alkyl Chain Number of Carbon Atoms
Methyl 2,4-dihydroxy-6-methylbenzoate-CH₃1
Methyl 2,4-dihydroxy-6-propylbenzoate-(CH₂)₂CH₃3
Methyl 2,4-dihydroxy-6-pentylbenzoate-(CH₂)₄CH₃5
Methyl 2,4-dihydroxy-6-heptylbenzoate-(CH₂)₆CH₃7
Methyl 2,4-dihydroxy-6-nonylbenzoate-(CH₂)₈CH₃9
Methyl 2,4-dihydroxy-6-undecylbenzoate-(CH₂)₁₀CH₃11
This compound-(CH₂)₁₂CH₃13

Variations in the Hydroxyl and Methyl Ester Functionalities

The two hydroxyl groups and the methyl ester group on the aromatic ring of this compound are key functional groups that can be modified to fine-tune the molecule's properties. These groups can participate in hydrogen bonding and electrostatic interactions, which are often crucial for binding to biological targets.

Modification of the hydroxyl groups, for example, through etherification or esterification, can alter the compound's polarity and its ability to act as a hydrogen bond donor. Studies on similar phenolic compounds, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) derivatives, have shown that the presence of a free hydroxyl group at the 2'-position is important for cytotoxicity, and derivatization of the 4'-hydroxyl group can modulate this activity. rsc.org Similarly, for 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives, compounds with a free hydroxyl group at the C-4 position have been shown to have a more pronounced antifungal effect. nih.govresearchgate.net This suggests that selective protection or modification of one or both hydroxyl groups in this compound could be a valuable strategy for developing analogues with improved biological profiles.

The methyl ester functionality can also be readily modified. Saponification of the ester to the corresponding carboxylic acid would introduce a negatively charged group at physiological pH, which could dramatically alter the compound's solubility and interaction with biological targets. Alternatively, the methyl group of the ester can be replaced with longer or more complex alkyl or aryl groups to probe for additional binding interactions. Conversion of the ester to an amide is another common modification that can introduce new hydrogen bonding capabilities and alter the electronic nature of the substituent.

The following table outlines potential modifications to the hydroxyl and ester functionalities.

Modification Type Functional Group Targeted Resulting Functionality Potential Impact
EtherificationHydroxyl (-OH)Ether (-OR)Increased lipophilicity, loss of hydrogen bond donation
EsterificationHydroxyl (-OH)Ester (-OCOR)Increased lipophilicity, potential for prodrug strategy
SaponificationMethyl Ester (-COOCH₃)Carboxylic Acid (-COOH)Increased polarity, introduction of negative charge
TransesterificationMethyl Ester (-COOCH₃)Different Ester (-COOR)Altered steric and electronic properties
AmidationMethyl Ester (-COOCH₃)Amide (-CONHR)Introduction of hydrogen bond donor/acceptor, altered electronic properties

Synthesis of Libraries of this compound Derivatives for Biological Screening

To efficiently explore the structure-activity relationships of this compound, the synthesis of compound libraries is a powerful approach. A combinatorial or parallel synthesis strategy can be employed to generate a diverse set of analogues by systematically varying the substituents at different positions of the molecule.

For example, a library of analogues could be created by reacting a common intermediate, such as 2,4-dihydroxy-6-tridecylbenzoic acid, with a variety of alcohols to generate a series of esters with different alkyl or aryl groups. Similarly, the hydroxyl groups could be derivatized using a range of electrophiles to produce ethers or esters. The synthesis of a library of esters of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid and 2,4-dihydroxy-6-n-pentylbenzoic acid has been reported for the purpose of antifungal and antibacterial screening. nih.govresearchgate.net This approach allows for the rapid generation of a multitude of compounds for high-throughput biological screening, accelerating the discovery of lead compounds with desired activities.

Computational Chemistry Approaches for Novel Analogue Design

Computational chemistry provides a powerful toolkit for the rational design of novel analogues of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be used to predict the biological activity of virtual compounds and guide synthetic efforts towards the most promising candidates.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of known analogues and their activities, a predictive model can be built based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. This model can then be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which analogues to synthesize and test.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein or receptor. rsc.org If the three-dimensional structure of the biological target of this compound is known, molecular docking can be used to simulate the binding of various analogues. This can provide insights into the key interactions that are responsible for binding and can guide the design of new analogues with improved binding affinity and selectivity. In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction, are increasingly being used in drug discovery to design novel compounds with high potency and favorable pharmacokinetic profiles. nih.govresearchgate.net

Biological Activities and Molecular Mechanisms of Action of Methyl 2,4 Dihydroxy 6 Tridecylbenzoate and Analogues in Vitro Investigations

Antimicrobial Activities

The amphiphilic nature of Methyl 2,4-dihydroxy-6-tridecylbenzoate and its analogues, possessing both a hydrophilic phenolic head and a hydrophobic alkyl tail, is believed to be a key determinant of their antimicrobial efficacy. This structure allows them to interact with and disrupt microbial cell membranes, leading to their antimicrobial effects. The length of the alkyl chain plays a crucial role in the potency of this activity.

Antifungal Efficacy

This compound and its analogues have demonstrated notable antifungal properties against a range of fungal species. The mechanism of action is thought to involve the disruption of the fungal cell membrane integrity, leading to leakage of intracellular components and ultimately cell death. The length of the alkyl chain significantly influences the antifungal potency. For instance, studies on various 5-n-alkylresorcinols have shown that the antifungal activity against Fusarium oxysporum is dependent on the chain length, with 5-n-nonadecanylresorcinol, 5-n-heneicosylresorcinol, and 5-n-tricosylresorcinol being particularly active. nih.gov

The following table summarizes the in vitro antifungal activity of some analogues of this compound.

Compound/AnalogueFungal StrainMIC (µg/mL)Reference
5-n-nonadecanylresorcinolFusarium oxysporum- nih.gov
5-n-heneicosylresorcinolFusarium oxysporum- nih.gov
5-n-tricosylresorcinolFusarium oxysporum- nih.gov
4-hexylresorcinolMicrosporum gypseum>20
PhenylethylresorcinolMicrosporum gypseum>20

Note: Specific MIC values for the listed 5-n-alkylresorcinols against Fusarium oxysporum were not provided in the source, but they were identified as the most active components.

Antibacterial Efficacy

The antibacterial activity of long-chain phenolic compounds is also well-documented. Similar to their antifungal action, the primary mechanism is believed to be the disruption of the bacterial cell membrane. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the phenolic head may interfere with membrane proteins and enzymes. The length of the alkyl chain is a critical factor, with optimal activity often observed for specific chain lengths depending on the bacterial species. For instance, studies on caffeic acid alkyl esters have shown that longer alkyl chains are more effective against Gram-positive bacteria like Staphylococcus aureus, whereas medium-length chains are more potent against Gram-negative bacteria such as Escherichia coli. acs.org

Below is a table summarizing the in vitro antibacterial activity of compounds structurally related to this compound.

Compound/AnalogueBacterial StrainMIC (µg/mL)Reference
Butyl p-hydroxybenzoateStaphylococcus aureus- acs.org
Butyl gallateBacillus subtilis- acs.org
2,4-dihydroxybenzoic acidEscherichia coli1000 mdpi.com
2,4-dihydroxybenzoic acidPasteurella multocida1000 mdpi.com
2,4-dihydroxybenzoic acidNeisseria gonorrhoeae1000 mdpi.com

Note: Specific MIC values for Butyl p-hydroxybenzoate and Butyl gallate were not provided in the cited source.

Antioxidant Properties and Radical Scavenging Capabilities

Phenolic lipids, including this compound, are recognized for their antioxidant properties. The dihydroxybenzene (resorcinol) moiety can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating radical chain reactions. The length of the alkyl side chain can also influence the antioxidant activity, with longer chains potentially enhancing the compound's ability to partition into lipidic environments and protect against lipid peroxidation. nih.gov The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with lower IC50 values indicating higher antioxidant activity.

The following table presents the antioxidant activity of some analogues.

Compound/AnalogueAssayIC50 (µg/mL)Reference
Olivetol-- nih.gov
1,3-dihydroxy-5-pentadecylbenzene-- nih.gov
GRSDPPH893 researchgate.net
GRSABTS210 researchgate.net

Note: Specific IC50 values for Olivetol and 1,3-dihydroxy-5-pentadecylbenzene were not provided, but their antioxidant activity was noted. GRS refers to total saponins (B1172615) of ginseng fibrous roots.

Enzyme Inhibition Profiles

The biological activities of this compound and its analogues extend to the inhibition of various enzymes, which is a key aspect of their potential molecular mechanisms of action.

Inhibition of 5-Lipoxygenase

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. Certain phenolic compounds have been shown to inhibit 5-LOX activity. The mechanism of inhibition by phenolic compounds can involve direct interaction with the enzyme's active site, which contains a non-heme iron atom, or by acting as redox-active agents that interfere with the catalytic cycle of the enzyme. tandfonline.com

Data on the 5-lipoxygenase inhibitory activity of related compounds is presented below.

Compound/AnalogueAssay SystemIC50 (µM)Reference
Nordihydroguaiaretic acid (NDGA)-- nih.gov
Zileuton-- nih.gov
BWA4C-- nih.gov

Note: Specific IC50 values for these inhibitors are available in the cited literature but are presented here as examples of 5-LOX inhibitors.

Modulation of Other Relevant Enzymes

Beyond 5-lipoxygenase, phenolic compounds have been shown to inhibit a variety of other enzymes in vitro. The mechanisms of inhibition are often related to the ability of the phenolic hydroxyl groups to form hydrogen bonds and hydrophobic interactions with the enzyme's amino acid residues, leading to conformational changes and loss of catalytic activity. nih.gov For example, phenolic compounds have been reported to inhibit digestive enzymes such as α-amylase and trypsin. researchgate.net The inhibitory effect can be influenced by the specific structure of the phenolic compound, including the number and position of hydroxyl groups and the nature of other substituents. nih.gov

The inhibitory effects of various phenolic compounds on different enzymes are summarized in the table below.

Compound/AnalogueEnzymeInhibitionReference
Caffeic acidα-amylase, trypsin, lysozymeYes nih.gov
Chlorogenic acidα-amylase, trypsin, lysozymeYes nih.gov
Ferulic acidα-amylase, trypsin, lysozymeYes nih.gov
Gallic acidα-amylase, trypsin, lysozymeYes nih.gov
QuercetinPancreatic lipase (B570770)IC50 = 6.1 ± 2.4 µM researchgate.net
p-Coumaric acidPancreatic lipaseIC50 = 170.2 ± 20.6 µM researchgate.net

Cellular Pathway Modulation (in vitro, non-clinical)

Absence of specific research on this compound necessitates a focus on its analogues to elucidate potential biological activities. The following sections detail the in vitro modulation of cellular pathways by structurally related compounds, primarily Methyl 2,4-dihydroxy-6-methylbenzoate.

Induction of Apoptosis in Cancer Cell Lines (in vitro)

The analogue, Methyl 2,4-dihydroxy-6-methylbenzoate, has been identified as a component of a bioactive fraction from the lichen Parmotrema tinctorum with significant apoptogenic profiles against various cancer cell lines. nih.gov In vitro studies have demonstrated that this fraction can induce apoptosis, or programmed cell death, a critical mechanism for controlling cell proliferation and eliminating malignant cells.

The pro-apoptotic activity was confirmed through multiple assays. Treatment of cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia), with this fraction led to a significant reduction in cell viability, with IC50 values ranging from 1.2 to 12.8 µg/ml. nih.gov The induction of apoptosis was further substantiated by observations of DNA fragmentation and characteristic morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.gov

Mechanistically, the apoptotic pathway appears to be mediated through the activation of caspases, a family of proteases that are central to the execution of apoptosis. A notable increase in the activity of caspases-3, -7, and -10 was observed in the treated cancer cell lines, indicating the involvement of the caspase cascade in the apoptotic process. nih.gov

Table 1: In Vitro Apoptotic Activity of a Bioactive Fraction Containing Methyl 2,4-dihydroxy-6-methylbenzoate
Cancer Cell LineCell TypeObserved EffectsSupporting Assays
MCF-7Breast AdenocarcinomaSignificant reduction in cell viability, induction of apoptosis, and highest caspase activity. nih.govMTT assay, Trypan blue exclusion, LDH assay, DNA fragmentation, Caspase activity assay. nih.gov
HeLaCervical CancerMarked decrease in cell viability and induction of apoptosis with significant caspase activation. nih.govMTT assay, Trypan blue exclusion, LDH assay, DNA fragmentation, Caspase activity assay. nih.gov
HepG2Hepatocellular CarcinomaReduced cell viability and induction of apoptosis, accompanied by caspase activation. nih.govMTT assay, Trypan blue exclusion, LDH assay, DNA fragmentation, Caspase activity assay. nih.gov
K562Chronic Myelogenous LeukemiaNoticeable decrease in cell viability and induction of apoptosis, with the least caspase activity among the tested lines. nih.govMTT assay, Trypan blue exclusion, LDH assay, DNA fragmentation, Caspase activity assay. nih.gov

Regulation of Autophagy Pathways (in vitro)

Currently, there is a lack of available scientific literature investigating the specific effects of this compound or its close analogues, such as Methyl 2,4-dihydroxy-6-methylbenzoate, on the regulation of autophagy pathways in in vitro models.

Anti-angiogenic Effects in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The bioactive fraction containing Methyl 2,4-dihydroxy-6-methylbenzoate has demonstrated significant anti-angiogenic potential in an in ovo model. nih.gov

The anti-angiogenic activity was evaluated using the chick embryo Yolk Sac Membrane (YSM) assay. This in ovo model provides a vascularized membrane where the effects of compounds on blood vessel formation can be observed. The study revealed that the lichen-derived fraction effectively inhibited the formation of new blood vessels on the YSM, indicating its potential to interfere with tumor-induced angiogenesis. nih.gov

Table 2: In Ovo Anti-angiogenic Activity of a Bioactive Fraction Containing Methyl 2,4-dihydroxy-6-methylbenzoate
Assay ModelObserved EffectImplication
Yolk Sac Membrane (YSM) AssaySignificant inhibition of new blood vessel formation. nih.govPotential to disrupt tumor neovascularization, a critical step in cancer progression. nih.gov

Other Investigated Biological Activities (excluding direct clinical outcomes)

Beyond the modulation of cancer-related cellular pathways, analogues of this compound have been investigated for other biological activities. Specifically, Methyl 2,4-dihydroxy-6-n-pentylbenzoate has been shown to possess notable antifungal and antibacterial properties.

In antifungal assays, Methyl 2,4-dihydroxy-6-n-pentylbenzoate was identified as the most potent compound among a series of derivatives, exhibiting strong inhibitory activity against the fungus Cladosporium sphaerospermum. Its high efficacy suggests a potential application as an antifungal agent.

The antibacterial activity of this analogue was also evaluated against pathogenic strains of Staphylococcus aureus and Escherichia coli. While the activity was generally characterized as weak, the compound did exhibit some inhibitory effects, contributing to the broader understanding of the biological profile of this class of molecules.

Table 3: Other Investigated Biological Activities of Methyl 2,4-dihydroxy-6-n-pentylbenzoate
ActivityTest OrganismObserved Effect
AntifungalCladosporium sphaerospermumHighest antifungal activity among the tested derivatives.
AntibacterialStaphylococcus aureusWeakly active with observable inhibition zones.
Escherichia coliWeakly active with observable inhibition zones.

Analytical Methodologies for the Characterization and Quantification of Methyl 2,4 Dihydroxy 6 Tridecylbenzoate

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of Methyl 2,4-dihydroxy-6-tridecylbenzoate from complex mixtures and for its quantification. The long tridecyl chain imparts a significant hydrophobic character to the molecule, influencing the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the tridecyl chain of the analyte and the stationary phase.

A typical RP-HPLC method would involve a C18 column, which provides excellent retention and separation for long-chain alkyl compounds. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. An acid, like formic acid or phosphoric acid, is often added to the mobile phase to ensure the phenolic hydroxyl groups remain protonated, leading to sharper peaks and better chromatographic performance. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring of the molecule absorbs UV light.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, providing both separation and structural identification. Due to the low volatility of the compound, derivatization is typically required before GC analysis. A common derivatization technique is silylation, where the acidic protons of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte.

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compound, allowing for its unambiguous identification.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are utilized for the characterization of this compound.

In the ¹H NMR spectrum, characteristic signals would be observed for the aromatic protons, the methyl ester protons, and the protons of the long tridecyl alkyl chain. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tridecyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H 6.2 - 6.8Multiplet
-OCH₃ ~3.9Singlet
-CH₂- (alpha to ring) ~2.8Triplet
-(CH₂)₁₁- 1.2 - 1.6Multiplet
-CH₃ (terminal) ~0.9Triplet

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound with high accuracy. This technique provides a very precise mass measurement of the molecular ion, which can be used to confirm the molecular formula of the compound. This is a critical step in the identification of a new or synthesized compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ester, the C-O bonds, and the aromatic C=C bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound will result in characteristic UV absorption maxima, which can be used for quantification and purity assessment.

Table 3: Expected IR and UV-Vis Spectral Data for this compound

Spectroscopic TechniqueCharacteristic Absorption
IR (cm⁻¹) 3400-3200 (O-H stretch, broad), 2920, 2850 (C-H stretch, alkyl), 1700-1680 (C=O stretch, ester), 1600, 1500 (C=C stretch, aromatic)
UV-Vis (λmax, nm) ~220, ~280

Advanced hyphenated techniques for complex mixture analysis

The analysis of this compound in complex matrices, such as natural product extracts or biological samples, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the selective and sensitive characterization and quantification of this compound. nih.govnih.govlongdom.org These integrated systems provide comprehensive chemical information, enabling the resolution of target analytes from a multitude of other components. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are powerful hyphenated techniques that can be applied to the analysis of this compound. longdom.orgijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For a compound like this compound, which has polar hydroxyl groups, derivatization is typically required to increase its volatility and thermal stability for GC analysis. nih.gov

Sample Preparation and Derivatization: Prior to GC-MS analysis, a sample preparation step is crucial to extract and concentrate the analyte of interest. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govspkx.net.cn Following extraction, the hydroxyl groups of this compound are derivatized, commonly through silanization, to replace the active hydrogens with trimethylsilyl (TMS) groups. researchgate.netproquest.com This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC separation. researchgate.net

GC-MS Analysis Parameters: The derivatized extract is then injected into the GC-MS system. The separation is achieved on a capillary column, and the eluting compounds are subsequently ionized and detected by the mass spectrometer.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterTypical Setting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250-300 °C
ColumnFused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier GasHelium at a constant flow rate
Oven Temperature ProgramInitial temperature of 150-200 °C, ramped to 300-320 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan ModeFull scan for identification or Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature280-300 °C
Ion Source Temperature230-250 °C

Fragmentation Pattern: In EI-MS, the derivatized this compound will undergo fragmentation, producing a characteristic mass spectrum. For structurally similar alkylresorcinols, a characteristic fragment ion from the cleavage of the bond between the first and second carbon of the alkyl chain is often observed. libretexts.orglibretexts.org For the TMS-derivatized target compound, a prominent ion resulting from the cleavage of the aromatic ring with the silyl (B83357) groups would be expected, which is highly useful for identification. researchgate.netwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it well-suited for the direct analysis of this compound without the need for derivatization. mdpi.comox.ac.uk

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of phenolic lipids. ox.ac.uk The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a soft ionization technique that is frequently coupled with LC for the analysis of polar molecules. longdom.org It can be operated in either positive or negative ion mode. For phenolic compounds like this compound, negative ion mode is often preferred due to the acidic nature of the hydroxyl groups, which readily deprotonate to form [M-H]⁻ ions. spkx.net.cn

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

ParameterTypical Setting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase AWater with 0.1% formic acid or acetic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid or acetic acid
Gradient ElutionA time-programmed gradient from a lower to a higher percentage of mobile phase B
Flow Rate0.2-0.5 mL/min
Column Temperature30-40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), negative ion mode
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Detection ModeMultiple Reaction Monitoring (MRM) for quantification or full scan for identification
Capillary Voltage3-4.5 kV
Source Temperature120-150 °C
Desolvation Gas Flow600-800 L/hr

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov In this technique, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented to produce characteristic product ions. This process is highly specific and allows for reliable quantification even in complex matrices. sepscience.comsemanticscholar.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. longdom.orgnih.gov It is particularly advantageous for the analysis of polar and charged molecules and requires only very small sample volumes. researchgate.net

Separation Principle: In CE, compounds are separated based on their electrophoretic mobility in an electric field. For phenolic compounds, the separation is typically carried out in a basic buffer, where the hydroxyl groups are deprotonated, and the analytes migrate as anions. nih.govresearchgate.net

CE-MS Interface: The coupling of CE to MS is achieved through a specialized interface, often an electrospray ionization source. nih.gov The low flow rates in CE are compatible with ESI, allowing for efficient ionization and transfer of the analytes into the mass spectrometer.

Table 3: Potential CE-MS Parameters for the Analysis of this compound

ParameterTypical Setting
Capillary Electrophoresis
CapillaryFused-silica capillary (e.g., 50-100 cm length, 50-75 µm internal diameter)
Background Electrolyte (BGE)Basic buffer (e.g., ammonium (B1175870) hydroxide (B78521) or borate (B1201080) buffer)
Separation Voltage20-30 kV
Injection ModeHydrodynamic or electrokinetic
Capillary Temperature20-25 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), negative ion mode
Mass AnalyzerTime-of-Flight (TOF) or Ion Trap
Sheath LiquidA mixture of organic solvent and water (e.g., isopropanol:water) to facilitate stable electrospray
Nebulizing GasNitrogen
Drying Gas Temperature200-300 °C

The application of these advanced hyphenated techniques provides a powerful toolkit for the comprehensive analysis of this compound in complex mixtures, enabling its unambiguous identification and accurate quantification.

Potential Research Applications of Methyl 2,4 Dihydroxy 6 Tridecylbenzoate Beyond Direct Therapeutic Use

Roles in Chemical Ecology, Plant Defense, and Allelopathy

A comprehensive review of scientific literature reveals no studies focused on the role of Methyl 2,4-dihydroxy-6-tridecylbenzoate in chemical ecology, plant defense mechanisms, or allelopathic interactions. Allelopathy, the process by which an organism produces biochemicals that influence the growth and development of other organisms, is a known function of some phenolic compounds in plants. However, no research has been published to suggest or investigate whether this compound is produced by any plant species or its potential effects on neighboring flora.

Development as Molecular Probes for Biological Pathways

There is currently no evidence in the scientific literature to suggest that this compound has been developed or utilized as a molecular probe for investigating biological pathways. The design of molecular probes typically requires a compound to have specific binding affinity for a biological target or to exhibit a measurable response to a particular biological event. Research into these properties for this compound has not been documented.

Applications in Biomaterials and Polymer Science as a Structural Motif

An examination of the literature in biomaterials and polymer science indicates that this compound has not been explored as a structural motif in these fields. While the resorcinol (B1680541) core is a versatile building block in polymer chemistry, the specific properties and potential applications that the tridecyl chain might impart to a polymer have not been investigated for this compound.

Investigation as a Model Compound in Fragrance and Flavor Chemistry

While some shorter-chain alkyl resorcinol derivatives are known for their characteristic odors and are used in the fragrance industry, there is no available research on the sensory properties of this compound. Its potential as a model compound in fragrance and flavor chemistry has not been explored, and its odor profile and flavor characteristics remain undocumented in scientific literature.

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